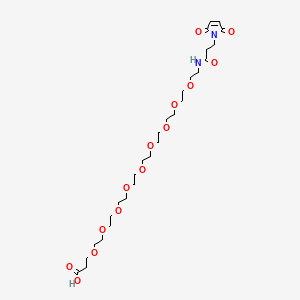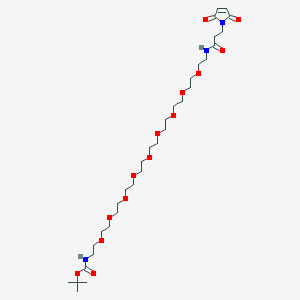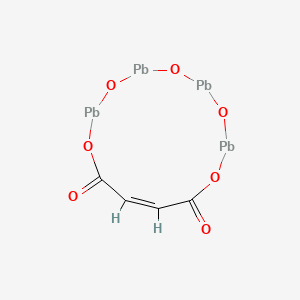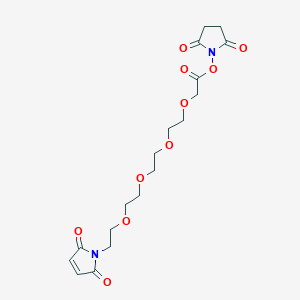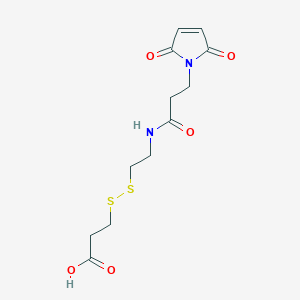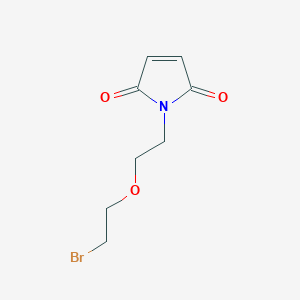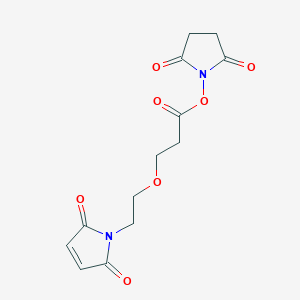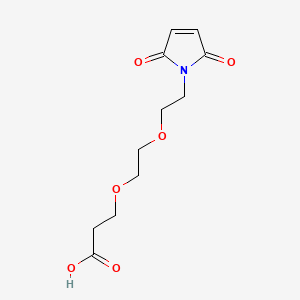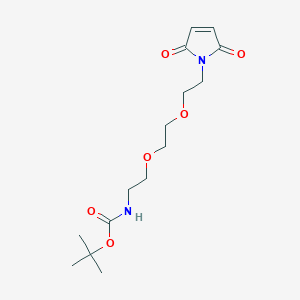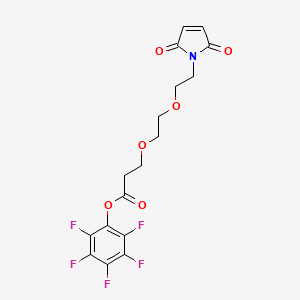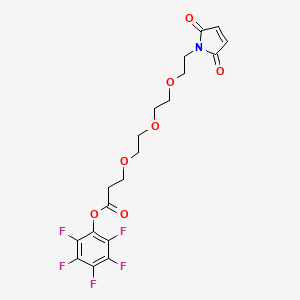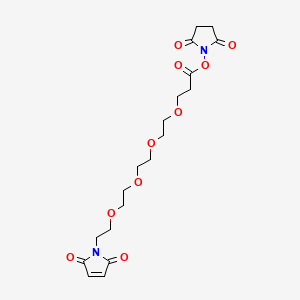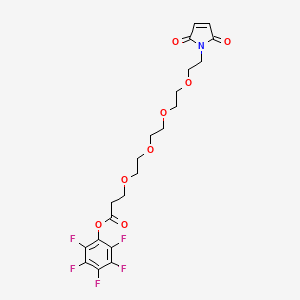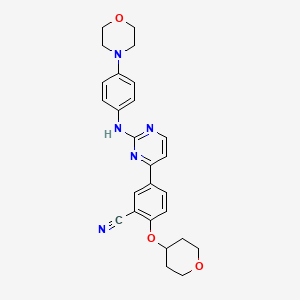
IKK epsilon-IN-1
Vue d'ensemble
Description
IKK epsilon-IN-1 is a chemical compound known for its role as an inhibitor of IκB kinase epsilon (IKKε). IκB kinase epsilon is a serine/threonine kinase involved in the regulation of inflammatory responses and innate immunity. The inhibition of IκB kinase epsilon has been linked to potential therapeutic applications in metabolic diseases, cancer, and inflammatory conditions .
Mécanisme D'action
Target of Action
The primary targets of IKK epsilon-IN-1, also known as TBK1/IKK|A-IN-2, are IKKε (Inhibitor of Nuclear Factor Kappa-B Kinase ε) and TBK1 (TANK Binding Kinase 1) . These are members of the noncanonical NF-κB pathway and play crucial roles in the inflammatory response and innate immunity against bacteria .
Mode of Action
This compound interacts with its targets, IKKε and TBK1, leading to their inhibition . IKKε is involved in the phosphorylation of serine residues of IκB-α, resulting in NF-κB activation . TBK1, on the other hand, is activated by pathogen-associated molecular patterns (PAMPs), inflammatory cytokines, and oncogenic kinases . It primarily mediates IRF3/7 activation and NF-κB signaling to regulate inflammatory cytokine production and the activation of innate immunity .
Biochemical Pathways
The inhibition of IKKε and TBK1 by this compound affects several biochemical pathways. IKKε has been closely associated with metabolic regulation. Inhibition of the IKKε pathway can improve fat deposition in the liver, reduce subcutaneous fat inflammation, and improve liver gluconeogenesis in obesity . TBK1 coordinates inflammation and metabolism by regulating downstream signaling pathways .
Result of Action
The inhibition of IKKε and TBK1 by this compound leads to several molecular and cellular effects. It can improve metabolic diseases such as nonalcoholic fatty liver disease, diabetes, and obesity .
Analyse Biochimique
Biochemical Properties
IKK epsilon-IN-1 (TBK1/IKK|A-IN-2) functions as a dual inhibitor of TBK1 and IKKε, with IC50 values of 0.6 nM and 3.9 nM, respectively . The compound interacts with these kinases by inhibiting their biochemical functions, which are essential for the activation of the NF-κB signaling pathway. This pathway is involved in the transcriptional regulation of genes responsible for immune and inflammatory responses . Additionally, this compound (TBK1/IKK|A-IN-2) has been shown to inhibit the proliferation of cancer cells in vitro .
Cellular Effects
This compound (TBK1/IKK|A-IN-2) exerts significant effects on various cell types and cellular processes. It inhibits the activation of TBK1 and IKKε, leading to the suppression of the NF-κB signaling pathway . This inhibition results in reduced expression of pro-inflammatory cytokines and other immune response genes . In cancer cells, this compound (TBK1/IKK|A-IN-2) has been shown to reduce cell proliferation, induce apoptosis, and enhance the efficacy of cancer immunotherapy .
Molecular Mechanism
The molecular mechanism of this compound (TBK1/IKK|A-IN-2) involves the inhibition of TBK1 and IKKε kinase activities. By binding to the active sites of these kinases, the compound prevents their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the NF-κB signaling cascade, leading to decreased transcription of target genes involved in inflammation and cell survival . Additionally, this compound (TBK1/IKK|A-IN-2) has been shown to modulate the activity of interferon regulatory factors (IRFs), further influencing immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound (TBK1/IKK|A-IN-2) have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for one year in solution . Long-term exposure to this compound (TBK1/IKK|A-IN-2) in cell culture studies has shown sustained inhibition of TBK1 and IKKε activities, leading to prolonged suppression of the NF-κB signaling pathway and reduced cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound (TBK1/IKK|A-IN-2) vary with different dosages. At lower doses, the compound effectively inhibits TBK1 and IKKε activities without causing significant toxicity . At higher doses, this compound (TBK1/IKK|A-IN-2) may induce adverse effects, including hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound (TBK1/IKK|A-IN-2) is involved in several metabolic pathways, primarily through its interaction with TBK1 and IKKε . These kinases play key roles in regulating cellular metabolism, including glycolysis and mitochondrial function . By inhibiting TBK1 and IKKε, this compound (TBK1/IKK|A-IN-2) can alter metabolic flux and affect the levels of various metabolites . This modulation of metabolic pathways contributes to the compound’s therapeutic effects in cancer and inflammatory diseases .
Transport and Distribution
The transport and distribution of this compound (TBK1/IKK|A-IN-2) within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound is known to localize in the cytoplasm, where it interacts with TBK1 and IKKε . Additionally, this compound (TBK1/IKK|A-IN-2) can accumulate in certain tissues, such as the liver and spleen, which may contribute to its therapeutic and toxic effects .
Subcellular Localization
This compound (TBK1/IKK|A-IN-2) primarily localizes in the cytoplasm, where it exerts its inhibitory effects on TBK1 and IKKε . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to its target kinases to effectively inhibit their functions . Additionally, post-translational modifications and targeting signals may influence the distribution and activity of this compound (TBK1/IKK|A-IN-2) within different cellular compartments .
Méthodes De Préparation
The synthesis of IKK epsilon-IN-1 involves the preparation of pyrimidine compounds. The general synthetic route includes the formation of heterocyclic compounds containing nitrogen atoms. The process typically involves the reaction of aliphatic heterocyclyl groups with phenyl groups through a ring nitrogen atom. The reaction conditions often include the use of specific reagents and solvents to achieve the desired product .
Analyse Des Réactions Chimiques
IKK epsilon-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
IKK epsilon-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IκB kinase epsilon and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals targeting IκB kinase epsilon .
Comparaison Avec Des Composés Similaires
IKK epsilon-IN-1 is compared with other inhibitors of IκB kinase epsilon, such as:
TBK1 inhibitors: These compounds also target the noncanonical NF-κB pathway and have similar therapeutic applications.
IKKβ inhibitors: These compounds target the canonical NF-κB pathway and are used in the treatment of inflammatory diseases and cancer.
The uniqueness of this compound lies in its specificity for IκB kinase epsilon, making it a valuable tool for studying the noncanonical NF-κB pathway and its role in various diseases .
Propriétés
IUPAC Name |
5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABTWGSXHTHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that suppressor of IKK epsilon isoform 1 (IKK epsilon-IN-1) was found to be downregulated in pancreatic tumor tissues. What is the significance of this finding in the context of pancreatic cancer?
A1: The downregulation of this compound in pancreatic tumor tissues [] is an interesting finding because this compound is known to negatively regulate the IKK epsilon (IKKε) kinase. IKKε is involved in various cellular processes, including inflammation and innate immunity. While the exact role of IKKε in pancreatic cancer is complex and not fully understood, some studies suggest that it might promote tumor development and progression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


